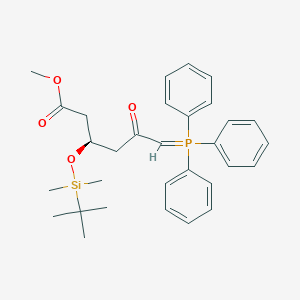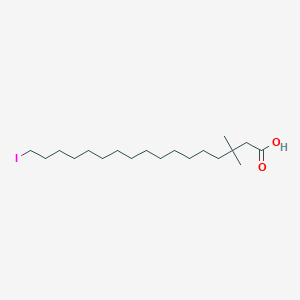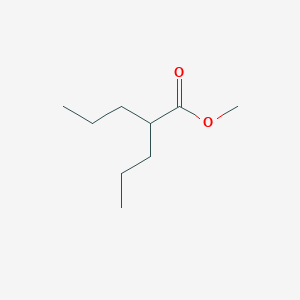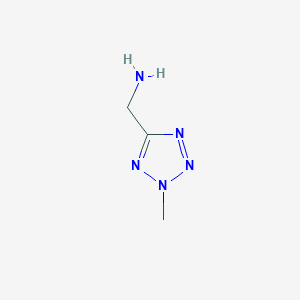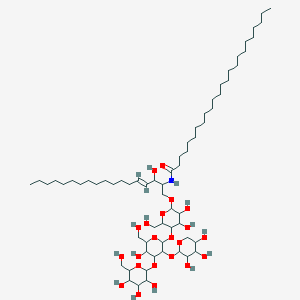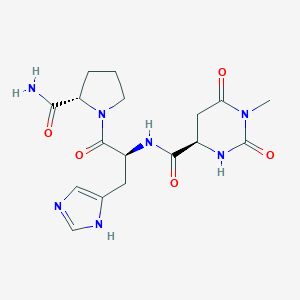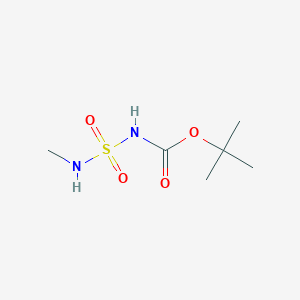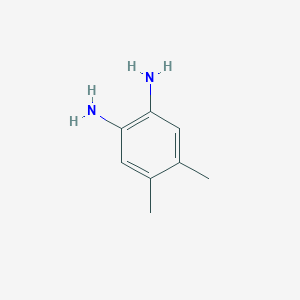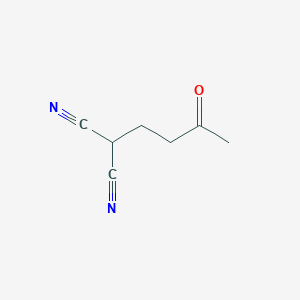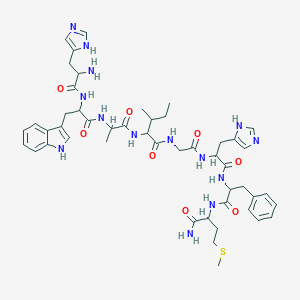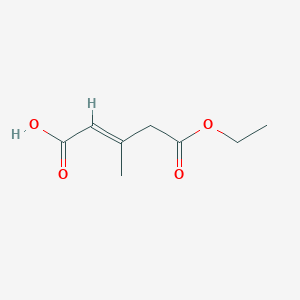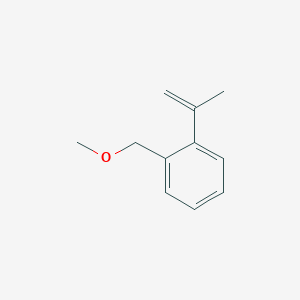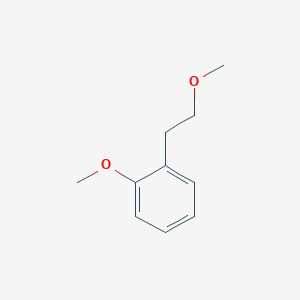
1-Methoxy-2-(2-methoxyethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-(2-methoxyethyl)benzene, also known as veratrole acetate or 1,2-dimethoxy-4-(2-methoxyethyl)benzene, is an organic compound with the molecular formula C11H16O3. It is a colorless liquid with a sweet, floral odor and is used in the fragrance industry. However, it also has potential scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-(2-methoxyethyl)benzene involves its ability to bind to the estrogen receptor and block the effects of estrogen. This leads to the inhibition of cell growth and division, which is beneficial in the treatment of breast cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methoxy-2-(2-methoxyethyl)benzene exhibits anti-estrogenic activity and can inhibit the growth of breast cancer cells. It has also been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methoxy-2-(2-methoxyethyl)benzene in lab experiments is its ability to bind to the estrogen receptor and exhibit anti-estrogenic activity. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
1-Methoxy-2-(2-methoxyethyl)benzene has potential for future research in the development of new drugs for the treatment of breast cancer. Further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
The synthesis of 1-Methoxy-2-(2-methoxyethyl)benzene can be achieved through the reaction of 1-Methoxy-2-(2-methoxyethyl)benzene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through distillation or recrystallization.
Applications De Recherche Scientifique
1-Methoxy-2-(2-methoxyethyl)benzene has potential applications in scientific research due to its ability to act as a ligand for certain receptors. It has been found to bind to the estrogen receptor and exhibit anti-estrogenic activity, making it a potential candidate for the development of new drugs for the treatment of breast cancer.
Propriétés
Numéro CAS |
174460-88-9 |
|---|---|
Nom du produit |
1-Methoxy-2-(2-methoxyethyl)benzene |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
1-methoxy-2-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C10H14O2/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
OALKQCCEAUPXPN-UHFFFAOYSA-N |
SMILES |
COCCC1=CC=CC=C1OC |
SMILES canonique |
COCCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



